1-Ethyl 4-methyl 2-oxosuccinate
Description
1-Ethyl 4-methyl 2-oxosuccinate is a β-keto ester derivative of succinic acid, characterized by an oxo group at position 2 and ester substituents (ethyl and methyl) at positions 1 and 4, respectively. Its molecular formula is C₈H₁₂O₆, with a molecular weight of 204.18 g/mol . The compound is synthesized via methods such as Stobbe condensation or modified esterification protocols involving diethyl succinate and ketones, followed by reduction and methylation steps . It serves as a key intermediate in multicomponent reactions for synthesizing γ-lactam derivatives, highlighting its utility in medicinal and organic chemistry .
Properties
Molecular Formula |
C7H10O5 |
|---|---|
Molecular Weight |
174.15 g/mol |
IUPAC Name |
1-O-ethyl 4-O-methyl 2-oxobutanedioate |
InChI |
InChI=1S/C7H10O5/c1-3-12-7(10)5(8)4-6(9)11-2/h3-4H2,1-2H3 |
InChI Key |
LNXWFFFSXOEROP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl 4-methyl 2-oxosuccinate can be synthesized through several methods. One common approach involves the esterification of 4-methyl-2-oxosuccinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl 4-methyl 2-oxosuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding 1-ethyl 4-methyl 2-hydroxysuccinate.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) can be used to introduce halogen atoms into the molecule.
Major Products:
Oxidation: 1-ethyl 4-methyl 2-oxosuccinic acid.
Reduction: 1-ethyl 4-methyl 2-hydroxysuccinate.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
1-Ethyl 4-methyl 2-oxosuccinate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme-catalyzed reactions, providing insights into metabolic pathways and enzyme mechanisms.
Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory and analgesic properties.
Industry: It is utilized in the production of specialty chemicals and as a building block for polymers and resins.
Mechanism of Action
The mechanism of action of 1-ethyl 4-methyl 2-oxosuccinate involves its interaction with specific molecular targets, such as enzymes and receptors. The keto group at the second carbon is particularly reactive, allowing the compound to participate in various biochemical reactions. These interactions can modulate enzyme activity, influence metabolic pathways, and alter cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Diethyl 2-Oxosuccinate
- Structure : Contains two ethyl ester groups (positions 1 and 4).
- Physical Properties: Typically a liquid at room temperature due to weaker intermolecular forces. However, derivatives with strong enol tautomerism (e.g., diethyl 2-cyano-3-oxosuccinate) exhibit higher melting points (96–97°C) due to hydrogen bonding and dimerization .
- Reactivity : The ethyl groups enhance lipophilicity, favoring nucleophilic substitutions. Used in Stobbe condensations for itaconate synthesis .
Dimethyl 2-Oxosuccinate
- Structure : Methyl esters at positions 1 and 4.
- Physical Properties : Solid at room temperature (m.p. 96–97°C) with moderate solubility in polar solvents .
- Reactivity : Smaller ester groups increase electrophilicity at the carbonyl carbon, accelerating reactions like aldol condensations.
1-Ethyl 4-Methyl 2-Oxosuccinate
- Physical Properties : Likely a liquid (inferred from analogous esters), with intermediate solubility between dimethyl and diethyl derivatives.
- The methyl group at position 4 balances lipophilicity and reactivity, making it suitable for asymmetric catalysis .
Substituent Variations and Their Effects
1-Ethyl 4-Methyl 3-Methoxy-2-Oxosuccinate
- Structure : Additional methoxy group at position 3 (C₈H₁₂O₆) .
- Impact: The methoxy group increases electron density at the β-carbon, enhancing enol tautomerism and acidity. This alters reactivity in Michael additions or cyclizations .
1-Ethyl 4-Methyl (S)-2-Phenylsuccinate
- Structure : Phenyl substituent at position 2 replaces the oxo group (C₁₃H₁₆O₄) .
- Impact : The aromatic ring introduces conjugation, reducing electrophilicity at the carbonyl carbon. This derivative is less reactive in condensations but more stable under acidic conditions .
Comparative Data Table
*Inferred from analogous esters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
